molecular formula C18H19NO6S B2443814 methyl 2-{4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate CAS No. 439107-36-5

methyl 2-{4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate

Cat. No. B2443814
CAS RN: 439107-36-5
M. Wt: 377.41
InChI Key: DBFLSYJASWSZPD-UHFFFAOYSA-N
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Description

“Methyl 2-{4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate” is a complex organic compound . It features a benzoxazin ring, a common structure in many bioactive molecules. The methoxyphenylsulfonyl group attached to the benzoxazin ring could potentially influence the compound’s reactivity and biological activity .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzoxazin ring, a sulfonyl group, and a methoxy group . The presence of these functional groups can significantly influence the compound’s physical and chemical properties.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. While specific properties for this compound are not available in the search results, similar compounds often exhibit properties influenced by the presence of the benzoxazin ring, sulfonyl group, and methoxy group .

Scientific Research Applications

Chemical Synthesis and Compound Development

Methyl 2-{4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate is a compound that falls within the broader class of chemicals known as 1,2-benzoxazines. These compounds have been the subject of extensive research due to their interesting chemical properties and potential applications. For instance, the synthesis of 1,2-oxazines and related compounds, such as 1,2-benzoxazines, has been explored for their use as chiral synthons and in the development of electrophilic agents, highlighting their significance in chemical synthesis and pharmaceutical applications (Sainsbury, 1991).

Advanced Oxidation Processes

The role of advanced oxidation processes (AOPs) in treating various pollutants, including acetaminophen, has been studied, demonstrating the importance of chemical derivatives in environmental applications. This research highlights the potential utility of benzoxazine derivatives in the degradation pathways of environmental contaminants, thus contributing to the remediation efforts of persistent organic pollutants (Qutob et al., 2022).

Pharmaceutical Research and Development

The synthesis of pharmaceutical compounds, especially those involved in the treatment of gastric conditions such as proton pump inhibitors, has benefited from the study of benzoxazine derivatives. These studies emphasize the role of these compounds in developing novel synthesis processes for active pharmaceutical ingredients (APIs) and their impurities, contributing to the pharmaceutical industry's understanding of drug synthesis and impurity profiling (Saini et al., 2019).

Biomedical Applications

In biomedical research, the study of DNA minor groove binders such as Hoechst 33258 and its analogues, which are structurally related to benzoxazine derivatives, has proven crucial. These studies have provided insights into the interaction of these compounds with DNA, offering potential applications in cancer therapy, radioprotection, and as tools in molecular biology (Issar & Kakkar, 2013).

properties

IUPAC Name

methyl 2-[4-(4-methoxyphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazin-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO6S/c1-23-14-7-9-15(10-8-14)26(21,22)19-13(11-18(20)24-2)12-25-17-6-4-3-5-16(17)19/h3-10,13H,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFLSYJASWSZPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2C(COC3=CC=CC=C32)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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